Boc-Asp(OBzl)-Pro-Arg-AMC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

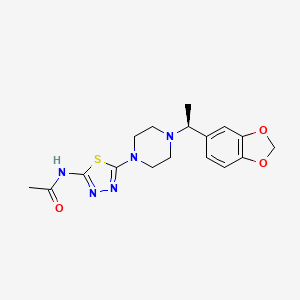

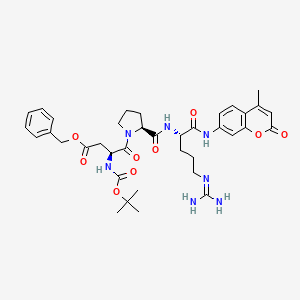

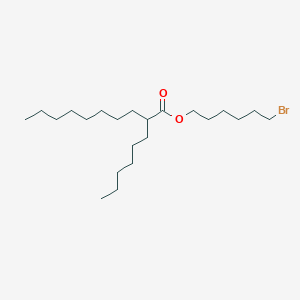

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic peptide compound used in various biochemical and pharmaceutical research applications. The compound consists of a sequence of amino acids: Boc-Asp(OBzl) (N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester), Pro (proline), Arg (arginine), and AMC (7-amino-4-methylcoumarin). This compound is often utilized in studies involving protease activity due to the presence of the AMC fluorophore, which allows for easy detection and quantification of enzymatic reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-Pro-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Asp(OBzl), to a solid resin. Subsequent amino acids, Pro and Arg, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the AMC group to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of continuous flow reactors and mechanochemical methods, such as reactive extrusion, can further enhance the scalability and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Asp(OBzl)-Pro-Arg-AMC can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Hydrolysis: Cleavage of the ester bond in Boc-Asp(OBzl) under basic conditions (e.g., sodium hydroxide).

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Sodium hydroxide (NaOH) in water.

Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)

Major Products Formed

Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.

Hydrolyzed Peptide: Cleavage of the ester bond yields the free acid form of the peptide

Aplicaciones Científicas De Investigación

Boc-Asp(OBzl)-Pro-Arg-AMC is widely used in scientific research, particularly in the following fields:

Chemistry: As a substrate in studies of peptide synthesis and enzymatic reactions.

Biology: In assays to measure protease activity, such as caspase and trypsin.

Medicine: In drug discovery and development, particularly for screening protease inhibitors.

Industry: In the production of diagnostic kits and research reagents

Mecanismo De Acción

The mechanism of action of Boc-Asp(OBzl)-Pro-Arg-AMC involves its cleavage by proteases, releasing the AMC fluorophore. The fluorescence intensity of AMC increases upon cleavage, allowing for the quantification of protease activity. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Asp(OBzl)-Pro-Arg-pNA: Similar to Boc-Asp(OBzl)-Pro-Arg-AMC but uses p-nitroaniline (pNA) as the chromophore.

This compound: Uses different protecting groups or amino acid sequences.

Uniqueness

This compound is unique due to its use of the AMC fluorophore, which provides high sensitivity and specificity in protease assays. The combination of the Boc protecting group and the benzyl ester also enhances its stability and solubility compared to other similar compounds .

Propiedades

Fórmula molecular |

C37H47N7O9 |

|---|---|

Peso molecular |

733.8 g/mol |

Nombre IUPAC |

benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |

Clave InChI |

CGHJNIDVCUBKPA-KCHLEUMXSA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)

![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)